molecular formula C21H15F3N4O3 B2515303 5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-68-1

5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2515303
CAS RN: 921508-68-1
M. Wt: 428.371
InChI Key: LDIBAQPPVZBRJB-UHFFFAOYSA-N
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Description

The compound "5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex organic molecule that likely falls within the category of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of related pyrimidine derivatives, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the parallel synthesis of a library of pyrimidine carboxamides was achieved through a five-step transformation starting from itaconic acid, followed by amidation with aliphatic amines . Similarly, the synthesis of

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures related to pyrrolo[3,2-d]pyrimidines have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral activities. For instance, the synthesis of novel derivatives has been aimed at exploring their potential as COX inhibitors, showcasing significant inhibitory activity on COX-2 selectivity, alongside analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, certain pyrrolo[2,3-d]pyrimidine nucleoside analogs have been studied for their antiproliferative and antiviral properties, indicating the diversity of research applications for compounds within this chemical class (Swayze et al., 1992).

Supramolecular Chemistry and Material Science

Additionally, derivatives of pyrrolo[3,2-d]pyrimidines have found applications in supramolecular chemistry, where their structural modifications have been studied to understand changes in supramolecular aggregation and conformational features, contributing to the development of new materials and insights into their interactions at the molecular level (Nagarajaiah & Begum, 2014).

Chemical Synthesis and Modification

The field of chemical synthesis also benefits from the exploration of pyrrolo[3,2-d]pyrimidine derivatives, where novel synthetic methods and transformations have been developed for creating a variety of compounds with potential applications in drug discovery and development (Gupta et al., 1989). These studies not only advance our understanding of these compounds but also open new pathways for the design and synthesis of novel therapeutic agents.

properties

IUPAC Name

5-methyl-2,4-dioxo-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3/c1-27-11-15(18(29)25-13-9-7-12(8-10-13)21(22,23)24)16-17(27)19(30)28(20(31)26-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIBAQPPVZBRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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